4-Chloroquinazolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloroquinazolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5-2-1-3-6(12)7(5)10-4-11-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPUOBKUEFHYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578130 | |
| Record name | 4-Chloroquinazolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154288-08-1 | |
| Record name | 4-Chloroquinazolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization at the C4 Position:
The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). chim.it This reaction allows for the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles, which serves as a major source of molecular diversity. By reacting 4-chloroquinazolin-8-ol with a library of primary or secondary amines, for instance, a diverse set of 4-amino-substituted quinazolin-8-ols can be generated. Similarly, reactions with various alcohols, phenols, or thiols can yield corresponding ether and thioether derivatives.
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4 Position
| Reagent (Nucleophile) | Resulting Functional Group at C4 | Product Class |
|---|---|---|
| Primary/Secondary Amines (R¹R²NH) | -NR¹R² | 4-Aminoquinazolin-8-ols |
| Alcohols/Phenols (R-OH) | -OR | 4-Alkoxy/Aryloxyquinazolin-8-ols |
Derivatization at the C8 Position:
The hydroxyl group at the C8 position offers another vector for diversification. Standard reactions for functionalizing a phenolic hydroxyl group can be readily applied. researchgate.net O-alkylation, typically via the Williamson ether synthesis using various alkyl halides, introduces diverse alkyl chains. Esterification, through reaction with a range of acyl chlorides or carboxylic acids, appends different ester functionalities.
Table 2: Representative Derivatization Reactions at the C8 Position | Reaction Type | Reagent | Resulting Functional Group at C8 | Product Class | | --- | --- | --- | | O-Alkylation | Alkyl Halide (R-X) | -OR (Ether) | 8-Alkoxy-4-chloroquinazolines | | O-Acylation | Acyl Chloride (RCOCl) | -OC(O)R (Ester) | 4-Chloroquinazolin-8-yl esters | | Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | -OSO₂R (Sulfonate Ester) | 4-Chloroquinazolin-8-yl sulfonates |
Combinatorial and Multi-Component Approaches
The true power of DOS is realized when these individual derivatization steps are combined. A library of C4-substituted amines can be reacted with a library of C8-modifying alkyl halides in a combinatorial fashion to rapidly generate a large matrix of unique, disubstituted products.
Furthermore, multi-component reactions (MCRs) offer an advanced strategy for rapidly building molecular complexity. organic-chemistry.orgnih.gov While specific MCRs involving the 4-chloroquinazolin-8-ol scaffold itself are not extensively documented, the quinazoline (B50416) framework is amenable to construction via MCRs, which could be adapted to produce diverse scaffolds for further functionalization. acs.orgtcichemicals.com For example, a three-component reaction involving an appropriately substituted anthranilate, a nitrile, and an arenediazonium salt can be used to construct the quinazolinone core, which can then be converted to the 4-chloro derivative. acs.org
By systematically applying these orthogonal and combinatorial strategies, chemists can efficiently generate large libraries of diverse molecules based on the this compound scaffold, facilitating the exploration of new chemical space for various applications.
Chemical Reactivity and Transformation Pathways of 4 Chloroquinazolin 8 Ol
Reactivity of the Quinazoline (B50416) Ring System
The quinazoline ring is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org The presence of two nitrogen atoms in the pyrimidine ring significantly influences its chemical behavior, rendering it electron-deficient and affecting the reactivity of the various positions on the ring. wikipedia.orgmdpi.com
The chlorine atom at the C-4 position of 4-chloroquinazolin-8-ol is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N-3), which activates the C-4 position towards nucleophilic attack. mdpi.com This reaction is a cornerstone for the functionalization of the quinazoline scaffold.
A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the C-4 chlorine. For instance, the reaction of 4-chloroquinazolines with various amines is a well-documented and extensively studied method for the synthesis of 4-aminoquinazoline derivatives. mdpi.comnih.gov These reactions can be carried out under different conditions, often involving heating in a suitable solvent. nih.gov The nature of the amine nucleophile, as well as the reaction conditions, can influence the reaction rate and yield. nih.gov For example, electron-rich amines tend to react more readily. nih.gov
The regioselectivity of the SNAr reaction at the C-4 position is a key feature, especially in di-substituted quinazolines like 2,4-dichloroquinazoline. mdpi.com Theoretical and experimental studies have shown that the C-4 position is more reactive than the C-2 position towards nucleophilic attack. mdpi.commdpi.com This selectivity is attributed to the greater contribution of the C-4 orbitals to the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring system. mdpi.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at C-4 of 4-Chloroquinazolines
| Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Amines | Varies (e.g., heating in solvent) | 4-Aminoquinazolines | mdpi.comnih.gov |
| 2-Aminoethanol | Reflux | 2-((Quinazolin-4-yl)amino)ethanols | nih.gov |
| Anilines | Varies (e.g., heating, microwave) | 4-Anilinoquinazolines | nih.govnih.gov |
| Hydrazine | Heating in solvent | 4-Hydrazinoquinazolines | nih.gov |
Electrophilic Substitution Reactions
In contrast to the facile nucleophilic substitution at the C-4 position, electrophilic substitution on the quinazoline ring is generally more challenging due to the electron-deficient nature of the pyrimidine ring. wikipedia.orgthieme-connect.de Electrophilic attack is more likely to occur on the benzene portion of the quinazoline ring system. wikipedia.org The order of reactivity for electrophilic substitution on the parent quinazoline ring is generally considered to be 8 > 6 > 5 > 7. wikipedia.org
For this compound, the presence of the hydroxyl group at the C-8 position is expected to direct incoming electrophiles. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution would be anticipated to occur at positions C-5 and C-7. However, nitration of the parent quinazoline yields 6-nitroquinazoline, indicating the complexity of predicting regioselectivity in this system. thieme-connect.de
Reactions Involving the 8-Hydroxyl Group
The phenolic hydroxyl group at the C-8 position of this compound offers another site for chemical modification, allowing for the introduction of various functional groups through reactions such as O-alkylation and esterification.
The hydroxyl group can be converted to an ether through O-alkylation reactions. This transformation is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. mdpi.com The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. mdpi.com Common bases used for this purpose include potassium hydroxide (B78521) and sodium hydroxide. mdpi.com The choice of solvent can also be critical, with polar aprotic solvents like DMSO often favoring the reaction. mdpi.com
Another approach for etherification involves the use of reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol and a solvent like dimethyl sulfoxide. organic-chemistry.org These methods provide pathways to synthesize a variety of 8-alkoxyquinazoline derivatives.
The 8-hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often an excess of the alcohol or removal of water is used to drive the reaction to completion. masterorganicchemistry.com
Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used to achieve esterification under milder conditions. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.
Reactivity at Other Ring Positions (C-2, C-6, N-3)
While the C-4 and C-8 positions are the most reactive sites for the transformations discussed, other positions on the quinazoline ring can also participate in chemical reactions, albeit often to a lesser extent or under specific conditions.
C-2 Position: The C-2 position is generally less reactive towards nucleophilic substitution than the C-4 position. mdpi.commdpi.com However, in certain substrates or under specific catalytic conditions, reactions at C-2 can be achieved. For example, in 2,4-dichloroquinazolines, while the initial nucleophilic attack preferentially occurs at C-4, a second substitution at C-2 can be forced under more vigorous conditions to yield 2,4-disubstituted quinazolines. mdpi.com
C-6 Position: The C-6 position, being part of the benzene ring, can undergo electrophilic substitution, although it is less favored than the C-8 position in the parent quinazoline. wikipedia.org However, in certain quinazolinone systems, C-6 has been a target for modification, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl or alkyl groups. researchgate.net
N-3 Position: The N-3 nitrogen atom is a basic site and can be protonated or alkylated. Its lone pair of electrons also plays a crucial role in activating the C-4 position for nucleophilic attack through resonance stabilization of the intermediate. mdpi.com
Derivatization Strategies and Synthetic Exploration of the 4 Chloroquinazolin 8 Ol Scaffold
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of aryl, alkynyl, and alkyl groups onto the quinazoline (B50416) framework. The electron-deficient nature of the pyrimidine (B1678525) ring in the quinazoline system makes the C-4 position particularly susceptible to these transformations.
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. In the context of 4-chloroquinazolin-8-ol, this reaction facilitates the introduction of various aryl or heteroaryl groups at the C-4 position, a crucial modification for tuning the pharmacological properties of the resulting molecules.
The reaction typically involves treating this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The selection of the catalyst, ligand, and base is critical for achieving high yields while preserving the hydroxyl group at the C-8 position. Research has demonstrated the successful arylation of the this compound scaffold using this method. For instance, the coupling with 2-pyridylboronic acid has been achieved using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst in combination with a sophisticated phosphine (B1218219) ligand like SPhos and a base such as potassium phosphate (B84403) (K₃PO₄) in a dioxane solvent. This specific transformation yields 8-hydroxy-4-(pyridin-2-yl)quinazoline. The general mechanism involves the oxidative addition of the C-Cl bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 4-aryl-quinazolin-8-ol product and regenerate the catalyst.
Table 1: Example of Suzuki-Miyaura Coupling
| Electrophile | Coupling Partner | Catalyst System | Product |
| This compound | 2-Pyridylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 8-Hydroxy-4-(pyridin-2-yl)quinazoline |
The Sonogashira coupling provides a reliable route for the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to an aryl halide. This reaction is invaluable for extending the molecular framework of this compound by introducing linear alkynyl substituents. These alkynyl linkers can be further functionalized or used to connect to other molecular fragments.
The reaction is co-catalyzed by palladium and copper salts. The palladium catalyst, often a complex like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], activates the C-Cl bond, while the copper(I) iodide (CuI) co-catalyst facilitates the formation of a copper acetylide intermediate. A base, typically an amine such as triethylamine (B128534) (NEt₃) or a carbonate like cesium carbonate (Cs₂CO₃), is required to deprotonate the terminal alkyne. Studies have shown the effective alkynylation of this compound with phenylacetylene (B144264) using a Pd(PPh₃)₄/CuI catalyst system in THF, yielding 4-phenylethynylquinazolin-8-ol with high efficiency. The versatility of this reaction allows for the coupling of various terminal alkynes, providing access to a wide range of 4-alkynyl-quinazolin-8-ol derivatives.
Table 2: Example of Sonogashira Coupling
| Electrophile | Coupling Partner | Catalyst System | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 4-Phenylethynylquinazolin-8-ol |
While less commonly reported for the this compound scaffold specifically, Stille and Kumada couplings represent viable alternative strategies for C-C bond formation.
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. Its tolerance for a wide variety of functional groups makes it an attractive method. While direct examples on this compound are not prevalent in the literature, its application has been demonstrated on structurally related heterocyclic systems. For instance, 5-chlorotriazoloquinazoline has been successfully coupled with heterarylstannanes using a Pd(PPh₃)₄-CuI catalyst system, suggesting the potential applicability of this method for the C-4 functionalization of the quinazoline ring.
The Kumada coupling , one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, typically with a nickel or palladium catalyst. jk-sci.comorganic-chemistry.org Its primary limitation is the high reactivity of the Grignard reagent, which can be incompatible with sensitive functional groups like the hydroxyl group on the this compound scaffold without prior protection. mdpi.com However, modern advancements have expanded its scope. Nickel-catalyzed Kumada couplings have been successfully applied to other chloroquinazolines, and manganese-catalyzed variants have shown effectiveness for N-heterocyclic chlorides. thieme-connect.comthieme-connect.comcolab.ws These developments suggest that with careful optimization of reaction conditions or appropriate protection of the C-8 hydroxyl group, the Kumada coupling could serve as a powerful and cost-effective method for introducing alkyl or aryl groups at the C-4 position. mdpi.com
Carbon-Heteroatom Bond Formation via Cross-Coupling (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a significant advancement over harsher classical methods. organic-chemistry.org This reaction is a cornerstone for synthesizing arylamines from aryl halides and has been instrumental in medicinal chemistry. rsc.org For the this compound scaffold, it provides a direct and versatile route to introduce a wide range of primary and secondary amines at the C-4 position.
The reaction involves the coupling of this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.net The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle. The mechanism proceeds through oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the 4-amino-quinazolin-8-ol product and regenerate the Pd(0) catalyst. researchgate.net This methodology has been successfully applied to synthesize N-substituted anilino-hydroxyquinolines from bromo-hydroxyquinolines, a system highly analogous to this compound, demonstrating its feasibility and utility for creating diverse libraries of C-4 aminated derivatives. organic-chemistry.org
Functionalization via Nucleophilic Substitution of the C-4 Chlorine
The chlorine atom at the C-4 position of the quinazoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom within the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This inherent reactivity provides a straightforward, metal-free pathway for introducing a variety of nucleophiles.
This method is particularly effective for introducing nitrogen, oxygen, and sulfur nucleophiles. Reactions with primary and secondary amines (R-NH₂) or anilines proceed readily, often by simply heating the reactants in a suitable solvent like ethanol (B145695) or isopropanol, to yield a diverse range of 4-amino-quinazolin-8-ol derivatives. Similarly, thiols (R-SH) can be used to synthesize 4-thioether-substituted quinazolin-8-ols. The efficiency of the substitution can be enhanced by the addition of a base to deprotonate the nucleophile, increasing its reactivity. This direct substitution approach is a fundamental and highly practical strategy for elaborating the this compound scaffold.
Introduction of Heterocyclic Moieties and Hybrid Molecule Design
The functionalization of the this compound scaffold with other heterocyclic rings is a key strategy in drug discovery to create hybrid molecules. These hybrids can interact with multiple biological targets or enhance binding affinity and selectivity for a single target. The synthetic methods described previously are directly applicable to this goal.
Cross-coupling reactions are particularly well-suited for this purpose. As demonstrated in the Suzuki-Miyaura coupling, heteroarylboronic acids (e.g., 2-pyridylboronic acid) can be used to install heterocyclic substituents directly at the C-4 position. This approach allows for the fusion of the quinazoline pharmacophore with other biologically relevant heterocycles like pyridine (B92270), pyrazole, or indole. Furthermore, Sonogashira coupling can be employed to introduce an alkynyl linker, which can then be used as a handle for further reactions, such as click chemistry, to attach complex heterocyclic systems. Nucleophilic substitution also provides a direct route for attaching heterocycles that contain a nucleophilic amine or thiol group. These strategies enable the rational design and synthesis of novel hybrid molecules based on the this compound template, expanding the potential for discovering new therapeutic agents.
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate collections of structurally diverse small molecules in an efficient manner. cam.ac.ukscispace.com Unlike target-oriented synthesis, which focuses on creating a single, specific molecule, DOS explores a wider range of chemical space to identify novel compounds with potential biological activity. scispace.combeilstein-journals.org The this compound core is an excellent scaffold for such synthetic endeavors due to its inherent structural features that allow for controlled, regioselective modifications.
The key to applying DOS to the this compound scaffold lies in the strategic manipulation of its two primary reactive sites: the electrophilic carbon at position 4 (C4), bearing a chlorine atom, and the nucleophilic hydroxyl group at position 8 (C8-OH). The distinct chemical nature of these two sites allows for orthogonal derivatization, meaning one site can be selectively modified without affecting the other, enabling the systematic introduction of diverse chemical appendages. rsc.org
Scaffold Decoration via Orthogonal Functionalization
The primary strategy for generating a library of compounds from this compound involves a stepwise or combinatorial functionalization at the C4 and C8 positions.
Structure Activity Relationship Sar Studies of 4 Chloroquinazolin 8 Ol Derivatives
Impact of the 4-Chloro Substituent on Biological Efficacy and Selectivity
The 4-chloro substituent on the quinazoline (B50416) ring is a critical feature that significantly influences the molecule's reactivity and biological activity. It serves as a key synthetic handle, allowing for the facile introduction of various nucleophiles, most notably anilines, to produce 4-anilinoquinazoline (B1210976) derivatives. nih.gov This class of compounds has been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are crucial targets in cancer therapy. nih.gov
The chlorine atom at the C-4 position makes the carbon atom highly electrophilic, facilitating nucleophilic aromatic substitution reactions. nih.gov This reactivity is fundamental to creating libraries of derivatives where diverse functionalities can be installed to probe interactions with specific biological targets. For instance, the synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines relies on the N-arylation of 4-chloroquinazoline (B184009) precursors. nih.gov
From an electronic standpoint, the chloro group is an electron-withdrawing group. This property can modulate the pKa of the quinazoline ring system, influencing its ionization state and ability to interact with target proteins. While direct SAR data on the 4-chloro group of 4-Chloroquinazolin-8-ol is specific, broader studies on related quinolines and quinazolines underscore the importance of halogen substituents. For example, in 4-aminoquinoline (B48711) derivatives, a 7-chloro group is essential for antimalarial activity. mdpi.com Similarly, chloro-substituents on the aniline (B41778) moiety of 4-anilinoquinazolines have been shown to increase inhibitory activity against EGFR and VEGFR2. nih.gov This suggests that the electronic effects and the potential for halogen bonding contributed by the chloro group are important for enhancing biological efficacy.
Role of the 8-Hydroxyl Group in Receptor Binding and Pharmacological Activity
The hydroxyl group at the C-8 position is a pivotal determinant of the pharmacological activity of quinazoline and quinoline (B57606) derivatives. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions within the binding sites of biological targets. mdpi.com Studies on 8-hydroxyquinoline (B1678124) (8HQ) derivatives have repeatedly demonstrated the significance of this moiety for a wide range of biological effects, including antimicrobial, anticancer, and neuroprotective activities. nih.govresearchgate.net
Research has shown that the presence of the 8-hydroxyl group can confer potent antitumor effects. One study highlighted that among various hydroxylated quinolines, the derivative with the hydroxyl group at position 8 exhibited a prominent positive antitumor effect against K562 and T47D cancer cell lines. nih.gov The importance of this specific hydroxyl group is further emphasized by observations that its replacement with an alkoxyl group, such as methoxy, can lead to a decrease in inhibitory activity in certain contexts, underscoring the necessity of the hydrogen-bonding capability of the -OH group itself. nih.gov
Furthermore, the 8-hydroxyl group, in conjunction with the quinazoline ring's nitrogen atom, creates a powerful bidentate chelation site for metal ions. mdpi.com This ability to chelate essential metal ions is a proposed mechanism for the antimicrobial and certain anticancer activities of 8-hydroxyquinoline derivatives, as it can disrupt metal-dependent enzymatic processes within pathogens or cancer cells. nih.gov
Modifications at C-2 and C-6 Positions and their Influence on SAR
SAR studies consistently identify the C-2 and C-6 positions of the quinazoline ring as critical nodes for modification to tune biological activity. nih.govnih.govmdpi.com The introduction of diverse substituents at these positions can significantly impact potency, selectivity, and pharmacokinetic properties.
Modifications at the C-2 Position:
Modifications at the C-6 Position:
The C-6 position is often modified to improve efficacy and target selectivity. The introduction of halogen atoms, such as bromine, has been shown to enhance the antiproliferative action of 4-anilinoquinazoline derivatives. nih.govwhiterose.ac.uk Additionally, incorporating electron-withdrawing groups like trifluoromethyl (-CF3) at this position has been explored in the design of antitubercular agents. mdpi.com These substitutions can influence hydrophobic and electronic interactions within the target's binding pocket. For instance, in a series of multi-kinase inhibitors, structural modifications at the 6- and 7-positions of the quinazoline core were crucial for achieving potent cellular anti-proliferative activity. mdpi.com
The combined effect of substitutions at both C-2 and C-6 can lead to highly potent compounds, as demonstrated by the development of 2,4,6-trisubstituted quinazoline derivatives with significant antitumor activity. researchgate.net
Table 1: Influence of C-2 and C-6 Substitutions on Antiproliferative Activity This table is a representative example based on findings in the cited literature and is for illustrative purposes.
| Compound | C-2 Substituent | C-6 Substituent | Target/Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|---|
| Derivative A | Phenyl | Bromo | HCT-116 | 2.8 µM | nih.gov |
| Derivative B | Pyridin-3-yl | Bromo | MCF7 (Breast Cancer) | Potent Activity | mdpi.com |
| Derivative C | - | Trifluoromethyl | Mycobacterium tuberculosis | Active | mdpi.com |
Conformational Analysis and Substituent Effects on Bioactivity
The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological targets. The spatial arrangement of substituents affects how the molecule fits into a binding pocket and the types of intermolecular forces it can establish.
The introduction of bulky substituents can create steric hindrance, potentially preventing the molecule from adopting the optimal conformation for binding. mdpi.com Conversely, strategically placed groups can induce a favorable conformation that enhances affinity. The electronic effects of substituents also play a role; electron-donating or electron-withdrawing groups can alter the charge distribution across the quinazoline scaffold, influencing electrostatic interactions with the receptor. beilstein-journals.org For instance, the energy bandgap, which is related to the extent of π-electron conjugation, can be modulated by different substituents, affecting properties relevant to bioactivity. beilstein-journals.org The interplay between a substituent's size, electronics, and its position on the quinazoline core ultimately determines the molecule's bioactive conformation and its resulting biological efficacy.
Ligand-Target Interactions and Pharmacophore Mapping
Understanding the specific interactions between this compound derivatives and their protein targets is essential for rational drug design. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.
Ligand-Target Interactions:
Molecular docking studies have elucidated key interactions for related quinazoline inhibitors. For example, in the ATP-binding site of EGFR, the quinazoline nitrogen (N-1) commonly forms a crucial hydrogen bond with the backbone NH of a methionine residue (e.g., Met793). researchgate.net The 8-hydroxyl group of a this compound derivative would be well-positioned to form additional hydrogen bonds with nearby amino acid residues, such as polar interactions with aspartate (Asp855), thereby anchoring the ligand in the active site. nih.govresearchgate.net The chloro-substituted part of the molecule often extends into hydrophobic pockets, while substituents at the C-2 and C-6 positions can form additional hydrophobic or π-π stacking interactions with aromatic residues like tyrosine. nih.gov
Pharmacophore Mapping:
Pharmacophore modeling abstracts these key interaction points into a 3D map of essential chemical features required for biological activity. A typical pharmacophore model for quinazoline-based kinase inhibitors would include:
One or more Hydrogen Bond Acceptors (HBA): Often corresponding to the quinazoline ring nitrogens.
One or more Hydrogen Bond Donors (HBD): The 8-hydroxyl group would be a key HBD feature.
Aromatic/Hydrophobic Regions: Representing the fused ring system itself and any aryl substituents at positions like C-2 or C-4. nih.govresearchgate.net
A validated pharmacophore model serves as a 3D query to screen large compound databases for new molecules that possess the required features in the correct spatial arrangement, potentially leading to the discovery of novel and diverse active compounds. nih.gov
Table 2: Key Interaction Features for Quinazoline-based Inhibitors
| Pharmacophoric Feature | Corresponding Molecular Moiety | Typical Interacting Residue Type | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor | Quinazoline Ring Nitrogen (N-1) | Methionine (backbone NH) | researchgate.net |
| Hydrogen Bond Donor | 8-Hydroxyl Group | Aspartate, Lysine, Threonine | nih.gov |
| Hydrophobic/Aromatic Region | Quinazoline Core, Phenyl Rings | Alanine, Valine, Leucine, Tyrosine | nih.govnih.gov |
| π-π Stacking | Aromatic Rings | Tyrosine, Phenylalanine | nih.gov |
Biological Activities and Therapeutic Potential of 4 Chloroquinazolin 8 Ol Derivatives
Anticancer and Antitumor Activities
Derivatives of the quinazoline (B50416) core are widely recognized for their potential as anticancer agents, targeting various tumors and cellular mechanisms. mdpi.comresearchgate.net The 4-chloroquinazoline (B184009) structure is a common starting point for creating potent inhibitors of key proteins involved in cancer progression. mdpi.comnih.gov
The inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival, is a key mechanism for many quinazoline-based anticancer drugs. mdpi.comnih.govdovepress.com Derivatives built upon the 4-anilinoquinazoline (B1210976) scaffold have shown significant potential as EGFR inhibitors. mdpi.comfrontiersin.org
Research has led to the development of numerous 4-aminoquinazoline derivatives that demonstrate potent EGFR inhibitory activity. For instance, certain 6- and 7-substituted amino-4-anilinequinazoline derivatives have been synthesized and identified as irreversible dual EGFR/HER2 inhibitors, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range, surpassing the potency of established drugs like gefitinib (B1684475) and afatinib. mdpi.com Similarly, novel 4-aminoquinazoline derivatives incorporating a benzothiazole (B30560) moiety have been developed, with molecular docking studies confirming their ability to bind effectively to the EGFR active site. ccspublishing.org.cn The introduction of a 4-fluorophenyl group has also been a successful strategy, leading to quinazoline derivatives with effective EGFR inhibitory activity at nanomolar concentrations. dovepress.com
One study highlighted a series of isoquinoline-tethered quinazoline derivatives designed to enhance selectivity for HER2 over EGFR. nih.govrsc.org These compounds demonstrated a significant improvement in the EGFR/HER2 selectivity ratio compared to the dual inhibitor lapatinib. nih.govrsc.org
| Compound Type | Target | IC₅₀ Value | Reference |
| 3-Methyl-quinazolinone derivatives | EGFR | 10 nM | mdpi.com |
| 6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) derivative | EGFR | 0.096 µM | mdpi.com |
| 6-Arylureido-4-anilinoquinazoline derivative (Compound 7i) | EGFR | 17.32 nM | frontiersin.org |
| 4-Fluorophenyl quinazoline (Compound VIII) | EGFR | 37.66 nM | dovepress.com |
| 4-Fluorophenyl quinazoline (Compound IX) | EGFR | 59.21 nM | dovepress.com |
Beyond EGFR, quinazoline derivatives have been engineered to inhibit other kinases vital to cancer cell survival and proliferation.
Aurora Kinase B: Aurora kinases are critical for cell cycle regulation, and their inhibition is a promising anticancer strategy. mdpi.com Research has demonstrated that sustained expression of Aurora kinase B can confer resistance to PI3K inhibition in head and neck squamous cell carcinoma (HNSCC). nih.gov This suggests that a combined inhibition of PI3K and Aurora B could be a synergistic therapeutic approach. nih.gov New triazole derivatives, designed as bioisosteric analogues of known inhibitors, have shown inhibitory activity against Aurora-A kinase in the submicromolar range. mdpi.com Furthermore, a novel quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective Aurora A kinase inhibitor that induces apoptosis. mdpi.com
JAK2: Some quinazoline derivatives have been found to inhibit Janus kinase 2 (JAK2), another non-receptor tyrosine kinase implicated in oncogenesis. semanticscholar.org
Multi-kinase Inhibition: Certain quinazoline derivatives act as multi-kinase inhibitors. One potent derivative, modified at the 6- and 7-positions of the quinazoline core, was observed to inhibit multiple kinases while also showing effective anti-proliferative activity. mdpi.com Another study on quinazolines as microtubule-destabilizing agents found that select compounds also acted as low nanomolar inhibitors of VEGFR-2 and PDGFR-β, in addition to EGFR. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair, and its inhibition is a targeted therapy for cancers with specific DNA repair defects. excli.de Quinazolinone derivatives have been investigated as PARP-1 inhibitors. researchgate.net Specifically, 8-Chloroquinazolin-4-ol (B19579) has been identified as a direct inhibitor of the PARP-1 enzyme, with a half-maximal inhibitory concentration (IC₅₀) of 5.65 μM. medchemexpress.com Further research has focused on attaching various aryl piperazines to an 8-chloroquinazolinone core to enhance selectivity and interaction with the PARP-1 active site. excli.de Molecular docking studies of other synthesized quinazolinone derivatives have indicated a strong affinity for the PARP-1 active site, suggesting their potential as leads for new PARP-1 inhibitors. researchgate.net
| Compound | Target | IC₅₀ Value | Reference |
| 8-Chloroquinazolin-4-ol | PARP-1 | 5.65 µM | medchemexpress.com |
The ultimate goal of kinase inhibition and other molecular targeting strategies is to halt the uncontrolled growth of cancer cells. Derivatives of 4-chloroquinazoline have demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. mdpi.comresearchgate.net
For example, a series of chalcone-incorporated quinazoline derivatives showed potent anticancer activity against human alveolar (A549), breast (MCF-7), and colorectal (HT-29) adenocarcinoma cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range. semanticscholar.org Similarly, novel 4-aminoquinazoline derivatives containing a benzothiazole moiety exhibited moderate to potent anti-proliferative activity against human breast cancer (MCF-7), prostate cancer (PC-3), and gastric carcinoma (MGC-803, HGC-27) cell lines. ccspublishing.org.cn
Further studies have identified quinazoline derivatives with extremely high potency. A lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, showed GI₅₀ values (concentration for 50% growth inhibition) at the subnanomolar level in the NCI-60 human tumor cell line panel. nih.gov Its analogue, 4-(2-chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one, also exhibited significant antiproliferative activity with GI₅₀ values between 0.53 and 2.01 nM. nih.gov
| Compound Type/Name | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine derivative | MCF-7 (Breast) | 2.49 µM | mdpi.com |
| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivative | MCF-7 (Breast) | 2.09 µM | mdpi.com |
| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivative | HepG2 (Liver) | 2.08 µM | mdpi.com |
| Chalcone quinazoline derivative (11g) | A549 (Lung) | 0.10 µM | semanticscholar.org |
| Chalcone quinazoline derivative (11g) | HT-29 (Colorectal) | 0.13 µM | semanticscholar.org |
| Chalcone quinazoline derivative (11g) | MCF-7 (Breast) | 0.17 µM | semanticscholar.org |
| 6-Arylureido-4-anilinoquinazoline derivative (7i) | A549 (Lung) | 2.25 µM | frontiersin.org |
| 6-Arylureido-4-anilinoquinazoline derivative (7i) | HT-29 (Colorectal) | 1.72 µM | frontiersin.org |
| 6-Arylureido-4-anilinoquinazoline derivative (7i) | MCF-7 (Breast) | 2.81 µM | frontiersin.org |
| 4-(2-Chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a) | NCI-60 Panel | 0.53 - 2.01 nM | nih.gov |
Antimicrobial Activities
In addition to their anticancer properties, 4-chloroquinazolin-8-ol and its related derivatives have been investigated for their ability to combat microbial infections. researchgate.net The quinazoline scaffold is present in molecules showing a broad range of medicinal activities, including antibacterial and antifungal effects. mdpi.comsemanticscholar.org
Derivatives of quinazoline have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netscienceopen.com The introduction of different substituents onto the quinazoline core allows for the modulation of antibacterial potency and spectrum.
For instance, a series of novel hybrid quinazoline–triazine derivatives were synthesized and tested against several bacterial species. tandfonline.com The results indicated that some compounds exhibited promising in vitro antibacterial effects against Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Pseudomonas aeruginosa and Klebsiella pneumoniae (Gram-negative). tandfonline.com
In another study, new 8-nitrofluoroquinolone derivatives were synthesized from a 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthon. mdpi.com Derivatives where aniline (B41778), p-toluidine, or p-chloroaniline were introduced at the C-7 position showed good activity against the Gram-positive bacterium S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. mdpi.com Another derivative from this series showed an MIC of approximately 0.97 µg/mL against S. aureus. mdpi.com
Research into 8-hydroxyquinoline (B1678124) derivatives also highlights the importance of substituents. scienceopen.com A compound bearing a chlorine atom on an attached benzene (B151609) ring showed good activity against both Gram-positive and Gram-negative strains. scienceopen.com Generally, these derivatives were found to be more active against Gram-positive bacteria, which may be due to the structural differences in the cell membranes of Gram-negative bacteria that can block the entry of certain compounds. scienceopen.com Similarly, a novel 8-chloroquinolone derivative, featuring a distorted N1-aryl group, was found to have extremely potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria, in some cases significantly exceeding the potency of existing antibiotics against clinical isolates. nih.gov
| Compound Type | Bacteria | Activity (MIC) | Reference |
| 8-Nitrofluoroquinolone (p-toluidine derivative) | S. aureus | ~2-5 µg/mL | mdpi.com |
| 8-Nitrofluoroquinolone (p-chloroaniline derivative) | S. aureus | ~2-5 µg/mL | mdpi.com |
| 8-Nitrofluoroquinolone (aniline derivative) | S. aureus | ~2-5 µg/mL | mdpi.com |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ~0.97 µg/mL | mdpi.com |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | E. coli | ~4.7 µg/mL | mdpi.com |
| Quinolone coupled hybrid (5d) | Various G+ and G- strains | 0.125–8 µg/mL | nih.gov |
Antifungal Efficacy
Derivatives of the quinazoline nucleus have been a subject of significant research for their antifungal properties. derpharmachemica.comalliedacademies.org Studies have shown that introducing specific substituents at various positions on the quinazoline ring can lead to potent antifungal agents. For instance, the synthesis of 2,3-disubstituted quinazolinone derivatives has been reported, and some of these compounds were tested for their antimicrobial activity. derpharmachemica.com
Research into new quinazolin-4(3H)-one derivatives has yielded compounds with notable antifungal effects. tandfonline.com In one study, compound 6b demonstrated superior effects against Candida albicans, Aspergillus fumigatus, and Aspergillus niger, while compound 5a was more effective against Candida glabrata. tandfonline.com Another study involving imines derived from 3-amino-2-isopropyl-3H-quinazolin-4-one found that the parent quinazolinone itself exhibited the most significant fungistatic activity against all tested filamentous fungi. scispace.com
Furthermore, the synthesis of "Aza"-type derivatives, specifically benzo tandfonline.comajchem-a.comimidazo[1,2-c] quinazoline, has led to compounds with significant antifungal activity against various plant fungi. nih.gov Compounds A-0 , B-1 , and B-2 showed considerable activity against B. cinerea. nih.gov These findings underscore the potential of quinazoline derivatives as a source of new antifungal agents. tandfonline.comscispace.comnih.govnih.gov
Table 1: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| Compound 6b | Candida albicans, Aspergillus fumigatus, Aspergillus niger | Better effects compared to other tested compounds. | tandfonline.com |
| Compound 5a | Candida glabrata | Better effects compared to other tested compounds. | tandfonline.com |
| 3-amino-2-isopropyl-3H-quinazolin-4-one | Filamentous fungi | Significant fungiostatic activity. | scispace.com |
| Compound A-0 | B. cinerea | EC50 value of 2.72 μg/mL. | nih.gov |
| Compound B-1 | B. cinerea | EC50 value of 5.90 μg/mL. | nih.gov |
| Compound B-2 | B. cinerea | EC50 value of 4.00 μg/mL. | nih.gov |
Antiviral Potential
The quinazoline framework has been extensively explored for its antiviral properties against a range of viruses. researchgate.netinternationalscholarsjournals.commdpi.comasianpubs.org Research has demonstrated that specific substitutions on the quinazoline ring can lead to potent antiviral compounds. internationalscholarsjournals.com
One study reported the synthesis of 2-phenyl-3-disubstituted quinazolin-4(3H)-ones and their evaluation for antiviral activity against several viruses, including herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, and Coxsackie virus B4. internationalscholarsjournals.com Among the synthesized compounds, QAA was active against vaccinia virus, parainfluenza-3 virus, and Punta Toro virus. QOPD showed activity against HSV-1, HSV-2, and vaccinia virus, while QONA and PD-NFIN were active against Coxsackie virus B4. internationalscholarsjournals.com
In another investigation, novel quinazoline artemisinin (B1665778) hybrids were synthesized and showed potent activity against cytomegalovirus, with some compounds being significantly more potent than the reference drug ganciclovir. mdpi.com Furthermore, a series of 2,3,6-trisubstituted quinazolinone compounds were identified as novel inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication, with some analogues exhibiting potent and broad-spectrum activity. acs.org Other studies have also highlighted the potential of quinazoline derivatives against influenza A virus and Japanese Encephalitis virus. researchgate.netmdpi.com
Table 2: Antiviral Activity of Selected this compound Derivatives
| Compound/Derivative Series | Virus | Observed Activity | Reference |
|---|---|---|---|
| QAA | Vaccinia virus, parainfluenza-3 virus, Punta Toro virus | Specific antiviral activity noted. | internationalscholarsjournals.com |
| QOPD | HSV-1, HSV-2, vaccinia virus | Specific antiviral activity noted. | internationalscholarsjournals.com |
| QONA and PD-NFIN | Coxsackie virus B4 | Specific antiviral activity noted. | internationalscholarsjournals.com |
| Quinazoline artemisinin hybrids | Cytomegalovirus | Potent activity, superior to ganciclovir. | mdpi.com |
| 2,3,6-trisubstituted quinazolinones | Zika virus (ZIKV), Dengue virus (DENV) | Potent and broad-spectrum activity with low cytotoxicity. | acs.org |
| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide | Influenza virus | Highest anti-influenza virus activity with IC50 < 10 μM. | mdpi.com |
Anti-inflammatory and Analgesic Properties
Quinazoline derivatives have been widely investigated for their anti-inflammatory and analgesic activities. encyclopedia.pubmdpi.com These compounds have shown potential in modulating inflammatory pathways and providing pain relief through various mechanisms. jneonatalsurg.com
A study on new condensed derivatives of anpirtoline, where the pyridine (B92270) ring was replaced with a quinazoline nucleus, demonstrated significant analgesic activity. nih.gov The analgesic effects of compounds 4e-4g and 4l were comparable to the clinically used drugs flupirtine (B1215404) and tramadol. nih.gov Another study synthesized a series of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides and found that compounds with aliphatic groups (4.1, 2, 10, 11, 19, 20, 28, and 29 ) exhibited potent analgesic activity, even more so than the reference standard diclofenac (B195802) sodium. hilarispublisher.com
Furthermore, research on a novel quinazoline derivative showed dose-dependent inhibition of paw edema in a carrageenan-induced inflammation model and a reduction in granuloma formation, indicating significant anti-inflammatory effects. jneonatalsurg.com The same compound also demonstrated both peripheral and central analgesic activity by reducing acetic acid-induced writhing and increasing latency in the hot plate test in mice. jneonatalsurg.com These findings suggest that quinazoline derivatives could be promising lead compounds for the development of new anti-inflammatory and analgesic drugs. mdpi.comjneonatalsurg.com
Table 3: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives
| Compound/Derivative Series | Activity | Model/Test | Observed Effect | Reference |
|---|---|---|---|---|
| Compounds 4e-4g, 4l | Analgesic | Hot plate, acetic acid-induced writhing | Activity comparable to flupirtine and tramadol. | nih.gov |
| Compounds 4.1, 2, 10, 11, 19, 20, 28, 29 | Analgesic | - | More potent than diclofenac sodium. | hilarispublisher.com |
| Novel quinazoline derivative | Anti-inflammatory | Carrageenan-induced paw edema, cotton pellet-induced granuloma | Dose-dependent inhibition of edema and granuloma. | jneonatalsurg.com |
| Novel quinazoline derivative | Analgesic | Acetic acid-induced writhing, hot plate test | Significant reduction in writhing (peripheral), increased latency (central). | jneonatalsurg.com |
Neurodegenerative Disease Modulation (e.g., Anti-Alzheimer's Disease)
The quinazoline scaffold has emerged as a promising platform for the development of therapeutic agents targeting neurodegenerative disorders like Alzheimer's disease. mdpi.comresearchgate.net Derivatives of quinazoline have shown potential in modulating key pathological processes associated with these diseases. mdpi.com
Research has demonstrated that quinazoline derivatives can act as neuroprotective agents. nih.gov For instance, certain quinazoline-type phosphodiesterase 7 (PDE7) inhibitors have been shown to ameliorate brain damage and improve behavioral outcomes in experimental stroke models. nih.gov These compounds also exhibit potent anti-inflammatory and neuroprotective effects in primary neural cell cultures. nih.gov
In the context of Alzheimer's disease, quinazoline derivatives have been investigated for their ability to inhibit β-amyloid (Aβ) aggregation, a hallmark of the disease. mdpi.com Studies on 2,4-diaminoquinazolines (DAQs) revealed that specific isomers could potently inhibit the aggregation of Aβ40 and Aβ42. mdpi.com For example, the N4-isomer with a 4-bromobenzyl substituent was identified as a potent inhibitor of Aβ40 aggregation, while the corresponding N2-isomer was a potent inhibitor of Aβ42 accumulation. mdpi.com Furthermore, hybrids of 2,3-disubstituted quinazolinone and vanillin (B372448) acrylamide (B121943) have been reported as multi-target-directed ligands, exhibiting cholinesterase inhibition, antioxidant activity, and neuroprotective effects. mdpi.com The synthesis of new quinazolinone derivatives of marine-derived alkaloids has also yielded compounds with neuroprotective capacity against rotenone-induced damage in human neuroblastoma cells. cornell.edu
Table 4: Neuroprotective and Anti-Alzheimer's Activity of Selected this compound Derivatives
| Compound/Derivative Series | Target/Activity | Model | Observed Effect | Reference |
|---|---|---|---|---|
| 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline (compound 5) | Neuroprotection | Permanent middle cerebral artery occlusion (pMCAO) stroke model | Ameliorated brain damage and improved behavioral outcome. | nih.gov |
| N4-isomer of 2,4-diaminoquinazoline (DAQ) with 4-bromobenzyl substituent | Aβ40 aggregation inhibition | - | Potent inhibitor with an IC50 of 80 nM. | mdpi.com |
| N2-isomer of DAQ with 4-bromobenzyl substituent | Aβ42 accumulation inhibition | - | Potent inhibitor with an IC50 of 1.7 µM. | mdpi.com |
| 2,3-disubstituted quinazolinone and vanillin acrylamide hybrids | Multi-target-directed ligands (MTDLs) | - | Modulate amyloidogenic assembly, inhibit cholinesterases, antioxidant, and neuroprotective. | mdpi.com |
| Fumiquinazoline G (1), Fiscalin B (3), Compounds 5 and 7 | Neuroprotection | Rotenone-damaged human neuroblastoma cells (SH-SY5Y) | Showed more than 25% protection. | cornell.edu |
Antihypertensive and Related Cardiovascular Activities
Quinazoline derivatives have a well-established history in the management of hypertension, with several compounds developed as antihypertensive agents. encyclopedia.pubmdpi.com Their mechanism of action often involves the blockade of α1-adrenoceptors, leading to vasodilation and a reduction in blood pressure. nih.gov
Trimazosin (B1202524), a quinazoline derivative, has been evaluated for its cardiocirculatory effects in patients with severe chronic congestive heart failure. nih.gov In these patients, trimazosin was shown to decrease the elevated left ventricular filling pressure and increase the lowered cardiac index, demonstrating its potential as an oral vasodilator. nih.gov Another study compared the cardiovascular effects of trimazosin and prazosin, another quinazoline derivative, in rabbits. nih.gov While trimazosin showed lower affinity for α1-adrenoceptors compared to prazosin, it exhibited a significant peripheral vascular depressor effect, suggesting an additional direct vasodilator action. nih.gov
The development of new quinazoline derivatives continues to yield compounds with promising cardiovascular activity. researchgate.net For instance, a novel N2,N4-disubstituted quinazoline-2,4-diamine (B158780) derivative has been identified with potent vasodilator effects on resistance vessels, leading to an acute hypotensive effect in rats. researchgate.net Furthermore, quinazoline-4(3H)-one-7-carboxamide derivatives have been investigated as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular disorders. acs.org Inhibition of sEH is expected to enhance the beneficial cardiovascular properties of epoxyeicosatrienoic acids (EETs). acs.org
Table 5: Antihypertensive and Cardiovascular Activities of Selected this compound Derivatives
| Compound/Derivative | Activity | Model/Condition | Observed Effect | Reference |
|---|---|---|---|---|
| Trimazosin | Vasodilation | Severe chronic congestive heart failure | Decreased left ventricular filling pressure and increased cardiac index. | nih.gov |
| Trimazosin | Antihypertensive | Rabbit | Peripheral vascular depressor effect, possible direct vasodilation. | nih.gov |
| N-methyl-N-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine | Vasodilation, Hypotensive | Isolated mesenteric arteries, Wistar rats | Potent vasodilator effect leading to acute hypotensive effect. | researchgate.net |
| Quinazoline-4(3H)-one-7-carboxamide derivatives | sEH Inhibition | - | Identified as selective sEH inhibitors with potential for treating cardiovascular disorders. | acs.org |
Other Pharmacological Profiles
The versatility of the quinazoline scaffold extends to a wide range of other pharmacological activities, including antidiabetic, antimalarial, antitubercular, antioxidant, and corrosion inhibition properties. encyclopedia.pubmdpi.com
Antitubercular Activity: Numerous studies have highlighted the potential of quinazoline derivatives as antitubercular agents. mdpi.comdovepress.come-journals.inacs.orgsci-hub.se For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed significant activity against Mycobacterium tuberculosis (MTB) strain H37Rv, with some compounds also being effective against multidrug-resistant (MDR) strains. mdpi.com Another study on 2-trichloromethyl quinazoline derivatives identified compounds with potent antitubercular activity against M. tuberculosis H37Rv. e-journals.in The introduction of amido, thioamido, and other substituents at the 3-position of the quinazolinone ring has been found to enhance antitubercular activity. dovepress.com
Antimalarial Activity: Quinazoline derivatives have also been explored for their antiplasmodial activity. Certain 4-carboxamido and 4-alkoxy-2-trichloromethyl quinazoline derivatives were found to be highly effective against the multiresistant K1 P. falciparum strain. mdpi.com
Antioxidant Activity: The antioxidant potential of quinazoline derivatives has been a subject of investigation, with some compounds showing promise in this area. mdpi.com
Corrosion Inhibition: Beyond biomedical applications, quinazoline derivatives have demonstrated efficacy as corrosion inhibitors for various metals in acidic environments. ajchem-a.combohrium.comabechem.comijcsi.prophyschemres.org Studies have shown that these compounds can form a protective film on metal surfaces, significantly reducing the corrosion rate. bohrium.comabechem.com The inhibition efficiency is dependent on the concentration of the inhibitor and the specific molecular structure of the quinazoline derivative. bohrium.comijcsi.pro
Table 6: Other Pharmacological and Industrial Activities of Quinazoline Derivatives
| Activity | Compound/Derivative Series | Model/Target | Observed Effect/Result | Reference |
|---|---|---|---|---|
| Antitubercular | 2,3-dihydroquinazolin-4(1H)-one derivatives (3l, 3m) | M. tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) of 2 µg/mL. | mdpi.com |
| Antitubercular | 2-trichloromethyl quinazoline derivatives (4a, 4f) | M. tuberculosis H37Rv | MIC of 6.25 µg/mL. | e-journals.in |
| Antimalarial | 4-carboxamido and 4-alkoxy-2-trichloromethyl quinazolines | K1 P. falciparum strain | Highly effective as antiplasmodium agents. | mdpi.com |
| Corrosion Inhibition | Q-NO2 and Q-OMe | Mild steel in 1 M HCl | Maximum inhibition efficiencies of 94.7% and 96.7%, respectively. | bohrium.com |
| Corrosion Inhibition | (2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one) and (2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one) | Mild steel in 1.0 M HCl | Inhibition efficiencies exceeding 85% at 10⁻³ M. | abechem.com |
Mechanistic Investigations of Biological Action
Identification and Validation of Molecular Targets
The biological activity of 4-chloroquinazolin-8-ol and its derivatives stems from their interaction with specific molecular targets, primarily enzymes involved in critical cellular processes. The quinazoline (B50416) scaffold is a recognized template for designing inhibitors of various kinases and other enzymes. mdpi.commdpi.com
Key molecular targets identified for quinazoline derivatives include:
Poly(ADP-ribose) polymerase-1 (PARP-1): The closely related isomer, 8-Chloroquinazolin-4-ol (B19579), has been identified as an inhibitor of the PARP-1 enzyme. medchemexpress.com PARP-1 is a crucial enzyme in the DNA damage repair pathway.
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold, a common derivative structure, is well-established as a template for inhibitors of EGFR tyrosine kinase. mdpi.commdpi.com These inhibitors function by competitively binding at the ATP site of the kinase domain. mdpi.com EGFR is a member of the ErbB receptor tyrosine kinase family and regulates pathways essential for cell proliferation and survival. doi.orgtandfonline.com Overexpression and mutations of EGFR are linked to various cancers. tandfonline.com
Ca2+/calmodulin-dependent protein kinase kinase 2 (CAMKK2): Derivatives of this compound have been investigated as potent inhibitors of CAMKK2, a kinase that plays a role in metabolic regulation.
Phosphoinositide 3-kinases (PI3Ks): Quinazoline-based compounds have been developed as inhibitors of PI3K enzymes, which are central to signaling pathways controlling cell growth and survival. nih.gov
Histone Deacetylases (HDACs): The quinazolin-4-one scaffold has been incorporated into designs for inhibitors of HDACs, epigenetic enzymes that regulate gene expression and are implicated in cancer. nih.gov
Carbonic Anhydrases (CA): Novel anilinoquinazoline-sulfonamides have been developed as dual inhibitors of tumor-associated carbonic anhydrases (CA IX/XII) and EGFR. doi.org
Validation of these targets often involves assessing the compound's ability to inhibit the enzyme's activity, measured by its IC50 value, and evaluating its effect on cellular processes regulated by the target. medchemexpress.comdoi.org
Elucidation of Binding Modes and Interaction Profiles
The interaction of quinazoline derivatives with their molecular targets is defined by specific binding modes and molecular interactions, often elucidated through molecular docking and X-ray crystallography studies. researchgate.netekb.eg The functional groups on the quinazoline ring, such as the chlorine atom and the hydroxyl group of this compound, play vital roles in binding affinity and specificity.
Binding to Kinases (e.g., EGFR, VEGFR-2): For 4-anilinoquinazoline derivatives, the quinazoline nitrogen atoms often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase ATP-binding pocket. researchgate.netsioc-journal.cn For example, molecular docking studies of certain derivatives with VEGFR-2 revealed the presence of hydrogen bonds between the compound and the protein. researchgate.net The planar quinazoline core facilitates hydrophobic or π-stacking interactions with aromatic residues like tyrosine within the binding site. ekb.eg Substituents on the quinazoline scaffold can form additional hydrophobic interactions, further stabilizing the complex. nih.gov
Binding to Carbonic Anhydrase: In dual CA and EGFR inhibitors, the sulfonamide moiety is critical for binding to the carbonic anhydrase active site. doi.org The sulfonamide nitrogen can form strong interactions with the zinc ion (Zn²⁺) that is central to the enzyme's active site. doi.orgekb.eg
Role of Specific Substituents: The chlorine atom at the C-4 position makes the site highly electrophilic, facilitating reactions with nucleophiles, which is a key step in the synthesis of many active derivatives like 4-anilinoquinazolines. researchgate.net The hydroxyl group at the C-8 position can act as a hydrogen bond donor or acceptor, contributing to the molecule's binding profile with its target protein. The hydroxyl and nitrogen moieties can also enable metal chelation.
Modulation of Cellular Pathways and Signaling Cascades
By inhibiting their molecular targets, quinazoline compounds modulate downstream cellular pathways and signaling cascades, leading to their observed pharmacological effects.
MAPK/ERK and PI3K/Akt Pathways: As inhibitors of EGFR, quinazoline derivatives block the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways. tandfonline.com These pathways are crucial for cell proliferation, survival, angiogenesis, and metastasis. tandfonline.comgoogle.com By inhibiting these cascades, the compounds can suppress tumor growth and induce apoptosis (programmed cell death). tandfonline.com
DNA Damage and Repair: Inhibition of PARP-1 by compounds like 8-chloroquinazolin-4-ol disrupts the repair of single-strand DNA breaks. medchemexpress.com In cells with other DNA repair defects (like BRCA mutations), this can lead to the accumulation of lethal double-strand breaks and cell death, a concept known as synthetic lethality. The mechanism may also involve the disruption of DNA synthesis.
Apoptosis Induction: Many quinazoline derivatives induce apoptosis in cancer cells. mdpi.comtargetmol.com This can occur through the mitochondrial pathway, involving the activation of caspases like caspase-3 and caspase-9. mdpi.comtargetmol.com For instance, some 4-anilinoquinazolines induce programmed cell death through a mitochondrial/caspase 9/caspase 3-dependent pathway. mdpi.com
Wnt/β-catenin Signaling: Certain quinazoline derivatives have been shown to possess an inhibitory effect on the Wnt/β-catenin signaling pathway, which is involved in cell development and is often dysregulated in cancer. google.com
Enzyme Inhibition Kinetics and Selectivity
The potency and specificity of quinazoline-based inhibitors are quantified through enzyme inhibition kinetics and selectivity profiling. This data is crucial for understanding their therapeutic potential and potential for off-target effects.
Derivatives of the quinazoline scaffold have shown inhibitory activity against a range of enzymes, with varying degrees of potency. For example, the related isomer 8-Chloroquinazolin-4-ol was identified as a PARP-1 inhibitor with a half-maximal inhibitory concentration (IC50) of 5.65 μM. medchemexpress.com
Further studies on various quinazoline derivatives have provided more detailed kinetic data against several target classes.
Table 1: Enzyme Inhibitory Activity of Selected Quinazoline Derivatives
| Compound/Derivative Type | Target Enzyme | Inhibition (IC50 / KI) | Reference |
|---|---|---|---|
| 8-Chloroquinazolin-4-ol | PARP-1 | 5.65 μM (IC50) | medchemexpress.com |
| 2-(3-Methoxyphenyl)quinazoline bearing p-sulfanilamide (10b) | Carbonic Anhydrase IX (hCA IX) | 38.4 nM (KI) | doi.org |
| 2-(3-Methoxyphenyl)quinazoline bearing p-sulfanilamide (10b) | Carbonic Anhydrase XII (hCA XII) | 8.9 nM (KI) | doi.org |
| 2-(3-Methoxyphenyl)quinazoline bearing p-sulfanilamide (10b) | EGFR | 51.2 nM (IC50) | doi.org |
| Quinazolin-4-one based hydroxamic acid (48c) | PI3Kδ | <5 nM (IC50) | nih.gov |
| Quinazolin-4-one based hydroxamic acid (48c) | HDAC6 | <5 nM (IC50) | nih.gov |
Selectivity is a key consideration in drug design. For instance, some quinazolin-4-one based hydroxamic acids were found to be highly selective for PI3Kγ and PI3Kδ isoforms and for HDAC6 over other HDAC enzymes. nih.gov This selectivity can help minimize side effects by avoiding the inhibition of other essential enzymes.
In Vitro and In Vivo Pharmacological Evaluation
The biological effects of this compound and its derivatives are assessed through a combination of in vitro (cell-based) and in vivo (animal model) studies.
In Vitro Evaluation:
Anticancer Activity: Derivatives are frequently evaluated for their cytotoxic (cell-killing) effects against a panel of human cancer cell lines. mdpi.comnih.gov The potency is typically expressed as the IC50 or LC50 value, which is the concentration required to inhibit cell growth by 50%. mdpi.comnih.gov Studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cells, including lung (A549), breast (MCF-7), cervical (HeLa), and colorectal (HT-29) cancer cell lines. mdpi.comnih.gov
Antiplasmodial Activity: Derivatives of 2-trichloromethyl quinazolines have been evaluated in vitro for their activity against the multi-resistant K1 strain of Plasmodium falciparum, the parasite that causes malaria. mdpi.com
Antimicrobial Activity: Research indicates that this compound and its derivatives possess antimicrobial activity against a range of pathogens, including bacteria such as E. coli and S. aureus.
Table 2: In Vitro Cytotoxicity of Selected Quinazoline Derivatives Against Cancer Cell Lines
| Derivative Type | Cell Line | Cancer Type | Activity (IC50 / LC50) | Reference |
|---|---|---|---|---|
| Chalcone incorporated quinazoline (11j) | A549 | Lung Adenocarcinoma | 0.010 μM (IC50) | nih.gov |
| Chalcone incorporated quinazoline (11f) | MCF-7 | Breast Adenocarcinoma | 0.012 μM (IC50) | nih.gov |
| 4-(Arylamino)quinazoline (3c) | HeLa | Cervical Cancer | < 0.10 μM (LC50) | mdpi.com |
| 4-(Arylamino)quinazoline (3c) | MCF-7 | Breast Adenocarcinoma | 6.55 μM (LC50) | mdpi.com |
| 4-(Arylamino)quinazoline (7a) | A549 | Lung Carcinoma | 6.04 μM (LC50) | mdpi.com |
In Vivo Evaluation:
Metabolic Disorders: In a preclinical study targeting CAMKK2, derivatives of this compound were tested in animal models. The findings indicated that these compounds could potentially reduce food intake and improve glucose tolerance, suggesting a role in treating metabolic diseases.
Antitumor Activity: A quinazoline derivative, PVHD303, demonstrated potent in vivo antitumor activity in a mouse xenograft model of human lung cancer (NCI-H1975). mdpi.comacs.org
These evaluations are essential for bridging the gap between initial compound discovery and potential therapeutic application.
Computational Chemistry and Cheminformatics in 4 Chloroquinazolin 8 Ol Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction. nih.gov This method is instrumental in identifying potential biological targets for 4-chloroquinazolin-8-ol and its derivatives and in understanding the structural basis of their activity.
In the context of quinazoline (B50416) derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action against various diseases, particularly cancer. The quinazoline scaffold is a common feature in many kinase inhibitors, and docking simulations have been used to explore their interactions with the ATP-binding sites of various kinases.
Key Research Findings:
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Docking studies of quinazoline derivatives have shown their potential to inhibit multiple receptor tyrosine kinases. For instance, certain quinazoline compounds have been docked into the active sites of EGFR and VEGFR-2, revealing binding modes similar to known inhibitors. nih.gov These studies often show crucial hydrogen bond interactions with key residues in the hinge region of the kinase domain, such as Cys919 in VEGFR-2. nih.gov
Tubulin Inhibition: The anticancer activity of some quinazolines has been attributed to their ability to inhibit tubulin polymerization. Molecular docking has been used to predict the binding of these compounds to the colchicine (B1669291) binding site of tubulin, identifying key hydrophobic and hydrogen bond interactions that contribute to their activity. nih.gov
GABA-A Receptor Modulation: In the realm of neuroscience, docking studies have been employed to investigate the interaction of quinazoline derivatives with the GABA-A receptor, a key target for anticonvulsant drugs. These simulations have helped in understanding the binding modes and predicting the affinity of these compounds, correlating well with their observed biological activity. mdpi.com
Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives
| Target Protein | Key Interacting Residues | Predicted Binding Affinity (Docking Score) | Reference |
| EGFR | Not specified | -7.59 to -8.46 kcal/mol | nih.gov |
| VEGFR-2 | Cys919 | -10.72 to -12.42 kcal/mol | nih.gov |
| Tubulin (Colchicine site) | Lysβ352, Alaαl80, Valα181 | -8.06 to -9.40 kcal/mol | nih.gov |
| GABA-A Receptor | Not specified | Not specified | mdpi.com |
This table is illustrative and based on studies of various quinazoline derivatives. The specific interactions and affinities of this compound would require dedicated docking studies.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of this compound research, DFT calculations are employed to understand its intrinsic electronic properties, which in turn dictate its reactivity and interaction with biological targets.
DFT calculations can provide valuable information on various molecular properties, including:
Optimized Molecular Geometry: Determination of the most stable three-dimensional conformation of the molecule.
Electronic Properties: Calculation of energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the distribution of electron density. orientjchem.org
Reactivity Descriptors: The HOMO and LUMO energies are crucial in predicting the molecule's ability to donate or accept electrons, providing insights into its reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. eurjchem.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.
Key Research Findings:
QSAR Studies: DFT-calculated electronic descriptors, such as atomic net charges and HOMO/LUMO energies, have been successfully used as independent variables in Quantitative Structure-Activity Relationship (QSAR) models for quinazoline derivatives. These models have shown a good correlation between the electronic properties and the anticancer activity of these compounds. orientjchem.org
Conformational Analysis: DFT calculations can be used to identify different stable conformers of a molecule and to determine their relative energies, providing insights into the molecule's flexibility and the population of different conformational states in solution. eurjchem.com
Reactivity Analysis: In a study of delphinidin (B77816) 3-O-sambubioside and its esters, DFT calculations were used to determine the local reactivity through Fukui functions, identifying the most probable sites for electrophilic and nucleophilic attacks. mdpi.com
Table 2: DFT-Calculated Properties and Their Significance
| Property | Significance in Drug Design |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
| Dipole Moment | Influences solubility and binding interactions. |
| Molecular Electrostatic Potential | Identifies regions for non-covalent interactions with the target. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov In drug discovery, MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose, the conformational changes in both the ligand and the protein, and the role of solvent molecules.
For this compound and its derivatives, MD simulations can be used to:
Assess Binding Stability: By simulating the ligand-protein complex over time, one can assess the stability of the interactions predicted by molecular docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the complex. nih.gov
Analyze Conformational Changes: MD simulations can reveal how the binding of a ligand induces conformational changes in the target protein, which can be crucial for its biological function. plos.org
Calculate Binding Free Energies: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. plos.org
Key Research Findings:
Stability of Ligand-Protein Complexes: MD simulations of various ligand-protein complexes have shown that stable RMSD values throughout the simulation indicate a stable binding conformation. nih.gov
Flexibility Analysis: The root-mean-square fluctuation (RMSF) can be calculated for each residue in the protein to identify flexible regions and to understand how ligand binding affects the protein's dynamics. nih.gov
Driving Forces of Binding: By decomposing the binding free energy, it is possible to identify the key energetic contributions (e.g., van der Waals, electrostatic, solvation) that drive the binding of a ligand to its target. plos.org
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Assessment
ADMET properties are crucial for the success of a drug candidate. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the time and cost of drug development. optibrium.com
For this compound, various computational tools can be used to predict its ADMET properties and assess its drug-likeness based on established rules like Lipinski's Rule of Five.
Predicted ADMET Properties:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted.
Distribution: Predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD).
Metabolism: The models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP2C19, CYP3A4) and whether the compound is an inhibitor of these enzymes. optibrium.com
Excretion: Properties related to the elimination of the compound from the body are estimated.
Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). researchgate.net
Drug-Likeness Assessment:
Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. This is often assessed using rules such as:
Lipinski's Rule of Five: A compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A logP (octanol-water partition coefficient) not greater than 5.
Veber's Rules: Relate to molecular flexibility and polar surface area.
Key Research Findings:
Toxicity Prediction of Quinazoline Derivatives: In a study of 1-phenyl-1-(quinazolin-4-yl) ethanol (B145695) compounds, various in silico tools like Toxtree, pkCSM, and PreADMET were used to predict toxicity endpoints such as mutagenicity and carcinogenicity. researchgate.net
ADMET Analysis of Quinoline (B57606) Hybrids: A study on quinoline-1,4-quinone hybrids used in silico methods to predict ADMET parameters and found that most of the hybrids were predicted to be orally bioavailable and non-neurotoxic. nih.gov
Table 3: Commonly Predicted ADMET Properties and Their Importance
| ADMET Property | Importance in Drug Development |
| Human Intestinal Absorption (HIA) | Determines how well the drug is absorbed from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Crucial for drugs targeting the central nervous system. |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |
| Hepatotoxicity | Indicates the potential for liver damage. |
| hERG Inhibition | Assesses the risk of cardiotoxicity. |
| Ames Mutagenicity | Predicts the potential to cause genetic mutations. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of novel compounds, guide the synthesis of more potent analogs, and provide insights into the structural features that are important for activity.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A set of compounds with known biological activities is compiled.
Molecular Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical properties of the molecules are calculated (e.g., topological, electronic, steric). orientjchem.org
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. orientjchem.org
Key Research Findings:
Anticancer Activity of Quinazolines: Several QSAR studies have been conducted on quinazoline derivatives to model their anticancer activity. These studies have identified key molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges) and topological indices, that are correlated with their inhibitory activity against various cancer cell lines and protein targets like EGFR. orientjchem.orgresearchgate.net
MMP-13 Inhibition by Quinazolines: A QSAR study on quinazoline-2-carboxamide (B14221085) derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13) identified descriptors related to molecular size and shape as being important for activity. wisdomlib.org
Design of New Compounds: Based on the insights gained from QSAR models, new compounds with potentially improved activity can be designed in silico before being synthesized and tested in the lab. nih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies of Quinazolines
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describe the electronic distribution and reactivity of the molecule. orientjchem.org |
| Topological | Connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule. wisdomlib.org |
| Physicochemical | LogP, Molar refractivity, Polar surface area | Relate to the molecule's lipophilicity, size, and polarity. |
| Steric | Molecular volume, Surface area | Describe the three-dimensional properties of the molecule. nih.gov |
Spectroscopic Characterization in the Analysis of 4 Chloroquinazolin 8 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Chloroquinazolin-8-ol and its derivatives. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each of the aromatic protons on the quinazoline (B50416) core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the chlorine atom at the C4 position and the electron-donating effect of the hydroxyl group at the C8 position.
The proton on the pyrimidine (B1678525) ring (H-2) is anticipated to appear as a singlet in the downfield region, typically around δ 8.5-9.0 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) will show characteristic splitting patterns (doublets and triplets) based on their coupling with neighboring protons.
H-5: Expected to be a doublet of doublets, influenced by coupling with H-6 and H-7.
H-6: Likely to appear as a triplet, coupled to both H-5 and H-7.
H-7: Expected to be a doublet of doublets, coupled to H-5 and H-6.
The hydroxyl proton (-OH) at C8 may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In derivatives of this compound, the introduction of other substituents will further alter the chemical shifts and coupling patterns of the aromatic protons, providing valuable information about their position on the quinazoline ring. For instance, in related 2-phenylquinazolin-4(3H)-one derivatives, aromatic protons are observed in the range of δ 7.4-8.2 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | Singlet |
| H-5 | 7.5 - 8.0 | Doublet of Doublets |
| H-6 | 7.2 - 7.6 | Triplet |
| H-7 | 7.7 - 8.2 | Doublet of Doublets |
| 8-OH | Variable | Broad Singlet |
The ¹³C NMR spectrum of this compound will display distinct signals for each of the eight carbon atoms in the quinazoline ring, as well as any carbons in substituent groups. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
The carbon atoms of the pyrimidine ring (C-2 and C-4) are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of the nitrogen atoms and the chlorine atom. C-4, being directly attached to the electronegative chlorine atom, will be significantly downfield. The carbon bearing the hydroxyl group (C-8) will also be shifted downfield. The quaternary carbons (C-4, C-4a, C-8, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). In related quinazoline derivatives, carbon signals for the heterocyclic ring appear in the range of δ 150-165 ppm, while the carbons of the benzene ring are typically observed between δ 115-140 ppm. acgpubs.orgfrontiersin.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 160 - 165 |
| C-4a | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 125 - 130 |
| C-7 | 110 - 115 |
| C-8 | 155 - 160 |
| C-8a | 145 - 150 |
For complex derivatives of this compound, one-dimensional NMR spectra may become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for complete structural assignment.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the spin system of the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, the H-2 proton would show a correlation to C-4 and C-8a, confirming the connectivity within the pyrimidine ring and its fusion to the benzene ring. semanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.
Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic rings.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrimidine ring and the C=C bonds in the aromatic system are expected to appear in the 1450-1650 cm⁻¹ region. These bands are often sharp and of medium to strong intensity.
C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group will likely be observed in the 1200-1300 cm⁻¹ range.
C-Cl Stretching: The absorption due to the C-Cl bond is typically found in the fingerprint region, between 600-800 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear as strong bands in the 700-900 cm⁻¹ range, and their exact positions can provide information about the substitution pattern on the benzene ring.
In studies of 8-hydroxyquinoline (B1678124) and its derivatives, the C=N stretching vibration is a notable feature in the IR spectrum. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | 3010 - 3100 | Medium |
| C=N / C=C | 1450 - 1650 | Medium to Strong |
| C-O (phenol) | 1200 - 1300 | Strong |
| Aromatic C-H Bending | 700 - 900 | Strong |
| C-Cl | 600 - 800 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies
UV-Vis spectroscopy provides information about the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The conjugated π-system of the quinazoline ring in this compound gives rise to characteristic absorption bands.
The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions.
π→π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. They typically result in strong absorption bands at shorter wavelengths (e.g., 200-300 nm). For 8-hydroxyquinoline, a characteristic absorption band is observed around 240-256 nm, which is attributed to the quinoline (B57606) group. researchgate.net
n→π* Transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. These are lower in energy and result in weaker absorption bands at longer wavelengths (e.g., >300 nm).
The positions and intensities of these absorption bands can be influenced by the solvent polarity and the pH of the medium, due to potential protonation or deprotonation of the nitrogen atoms and the hydroxyl group. Studies on similar 4-anilinoquinazoline (B1210976) derivatives have shown prominent absorption bands in the 320-340 nm range. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.
Due to the presence of a chlorine atom, the molecular ion peak will be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion would likely proceed through pathways that lead to stable fragments. Common fragmentation patterns for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. libretexts.org
Loss of HCl: A common fragmentation pathway could involve the elimination of a molecule of hydrogen chloride, leading to a significant fragment ion.
Loss of CO: The fragmentation may also involve the loss of carbon monoxide from the heterocyclic ring.
Ring Cleavage: Cleavage of the quinazoline ring system can lead to a variety of smaller fragment ions. For instance, fragmentation of phthalazine-1,4-dione derivatives often results in a phthalamide (B166641) radical cation. raco.cat
The exact fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of this compound and its derivatives.
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing a fundamental confirmation of a molecule's elemental composition and purity. This method quantitatively determines the percentage by weight of specific elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. For halogenated compounds such as this compound, analysis can be extended to include chlorine (Cl). The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the successful synthesis of the target compound and indicates a high degree of purity.
The molecular formula for this compound is C₈H₅ClN₂O, leading to the theoretical elemental composition detailed in the table below. This data provides a benchmark for the experimental results obtained from an elemental analyzer.
Theoretical Elemental Composition of this compound
| Compound | Molecular Formula | Element | Calculated (%) |
|---|---|---|---|
| This compound | C₈H₅ClN₂O | Carbon (C) | 53.21 |
| Hydrogen (H) | 2.79 | ||
| Nitrogen (N) | 15.51 | ||
| Chlorine (Cl) | 19.63 |
While specific experimental data for this compound is not detailed in the reviewed literature, the principle is demonstrated by the characterization of related chloro-substituted quinazoline derivatives. For instance, in the synthesis of novel quinazoline-based heterocycles, elemental analysis was crucial for structural confirmation. nih.gov The data for one such derivative, (E)-N-(2-(4-chlorophenyl)-1-(2-oxo-2,3-dihydropyrazolo[1,5-c]quinazolin-5-yl)vinyl)benzamide, showcases the application of this technique. nih.gov
Elemental Analysis of a Representative Chloro-Substituted Quinazoline Derivative nih.gov
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| (E)-N-(2-(4-chlorophenyl)-1-(2-oxo-2,3-dihydropyrazolo[1,5-c]quinazolin-5-yl)vinyl)benzamide | C₂₆H₁₇ClN₄O₂ | Carbon (C) | 68.11 | 68.20 |
| Hydrogen (H) | 3.89 | 3.96 | ||
| Nitrogen (N) | 12.71 | 12.58 |
The close correlation between the calculated and experimentally found percentages for the example compound confirms its elemental composition and high purity. nih.gov This process is equally vital for the validation of this compound, where such results would definitively verify its empirical formula and underscore the success of its synthesis, ensuring the material is suitable for further study.
Conclusion and Future Research Directions
Synthesis and Derivatization Advances of 4-Chloroquinazolin-8-ol
The synthesis of this compound is typically achieved through the chlorination of its precursor, quinazolin-8-ol (B1297895). This transformation is commonly carried out using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). semanticscholar.org The reactivity of the chlorine atom at the C4-position is a key feature of the molecule, as it is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, making the C4-position highly electrophilic. mdpi.com
This inherent reactivity makes this compound an essential building block for creating a diverse library of quinazoline (B50416) derivatives. semanticscholar.org Researchers have exploited this by reacting it with various nucleophiles to synthesize compounds with modified properties. For instance, substitution with different anilines leads to 4-anilinoquinazolines, a class of compounds known for their potent biological activities. semanticscholar.orgresearchgate.net
Recent advancements in synthetic methodologies have focused on creating more efficient and environmentally friendly processes. An eco-friendly, one-pot sequential synthesis for quinazolin-8-ol derivatives has been reported, which utilizes a heterogeneous palladium catalyst (SiliaCat® DPP-Pd) for Suzuki-Miyaura coupling reactions. researchgate.netresearchgate.net This method avoids the need to isolate intermediates, streamlining the process and minimizing waste. researchgate.netresearchgate.net Such metal-catalyzed cross-coupling reactions are instrumental in synthesizing poly-substituted quinazolines, allowing for the introduction of aryl, alkynyl, or other functional groups at the C4-position. mdpi.comresearchgate.net
| Parameter | Details | References |
| Starting Material | Quinazolin-8-ol | |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | semanticscholar.orgresearchgate.net |
| Key Reaction Type | Nucleophilic Substitution, Metal-Catalyzed Cross-Coupling | semanticscholar.orgmdpi.comresearchgate.net |
| Advanced Methods | One-pot sequential synthesis, Heterogeneous catalysis | researchgate.netresearchgate.net |
Promising Biological Activities and Therapeutic Opportunities
Derivatives synthesized from the this compound scaffold have demonstrated a wide spectrum of pharmacological activities. The quinazoline core is a versatile pharmacophore, and modifications based on this structure have led to compounds with significant potential in various therapeutic areas. mdpi.comsemanticscholar.org
Anticancer Activity: This is one of the most extensively studied areas for quinazoline derivatives. nih.gov Compounds derived from this compound have shown cytotoxic effects against multiple cancer cell lines, including those of the lung, breast, colon, and leukemia. researchgate.net The mechanism often involves the inhibition of key enzymes or signaling pathways critical for cancer cell proliferation and survival, such as the MAPK signaling pathway. For example, 4-anilinoquinazoline (B1210976) derivatives are famously known as Epidermal Growth Factor Receptor (EGFR) inhibitors, a class that includes clinically approved drugs like Gefitinib (B1684475) and Lapatinib. researchgate.netbeilstein-journals.org
Enzyme Inhibition: A derivative, 8-Chloroquinazolin-4-ol (B19579), has been identified as an inhibitor of the enzyme Poly(ADP-ribose)polymerase-1 (PARP-1), with an IC₅₀ value of 5.65 μM. medchemexpress.com PARP inhibitors are a promising class of anticancer agents, particularly for cancers with deficiencies in DNA repair mechanisms.
Antimicrobial and Antiviral Properties: Research also indicates that derivatives of this compound possess antimicrobial activity against a range of pathogens. Furthermore, related quinazoline structures have been investigated for their potential as antiviral agents, including against the influenza virus. mdpi.com
The table below summarizes some of the reported biological activities of compounds derived from or related to the 4-chloroquinazoline (B184009) scaffold.
| Derivative Class | Biological Activity | Target/Mechanism Example | References |
| 4-Anilinoquinazolines | Anticancer | EGFR Inhibition | researchgate.netbeilstein-journals.org |
| 4-Aryloxyquinazolines | Anticancer (Leukemia, Colon) | Cytotoxicity | researchgate.net |
| 8-Chloroquinazolin-4-ol | Anticancer | PARP-1 Inhibition | medchemexpress.com |
| General Derivatives | Antimicrobial, Antiviral | Pathogen Inhibition | mdpi.com |
| General Derivatives | Anti-inflammatory | Enzyme Inhibition | semanticscholar.orgmdpi.com |
These findings underscore the immense therapeutic opportunities that can be pursued by exploring the chemical space around this compound, particularly in the field of oncology.
Unexplored Mechanistic Pathways and Target Identification
While the therapeutic potential of this compound derivatives is evident, a complete understanding of their mechanisms of action is still evolving. For many newly synthesized compounds, the precise molecular targets remain to be identified. The known inhibitory activities against targets like EGFR and PARP-1 provide a solid foundation, but the broad range of biological effects observed suggests that other mechanistic pathways are likely involved. researchgate.netmedchemexpress.com
Future research must prioritize the identification of novel cellular targets and the elucidation of the downstream signaling pathways affected by these compounds. This involves a combination of biochemical assays, cell-based screening, and advanced proteomics or genomics approaches to pinpoint protein interactions or changes in gene expression. epo.org For instance, while a compound might show potent anticancer activity, it is crucial to determine if this is due to on-target inhibition of a known kinase, off-target effects, or a completely novel mechanism.
Investigating the role of the 8-hydroxyl group is also a critical, yet relatively unexplored, area. This functional group can participate in hydrogen bonding and may play a crucial role in binding affinity and selectivity for specific biological targets. Understanding its contribution to the mechanism of action could guide the design of more potent and selective inhibitors. The discovery of unexpected activities, such as the modulation of the Wnt/β-catenin signaling pathway by a novel quinazoline derivative, highlights the potential for uncovering new therapeutic applications. epo.org
Integration of Advanced Computational and Experimental Methodologies
Modern drug discovery heavily relies on the synergy between computational and experimental approaches to accelerate the identification and optimization of lead compounds. nih.gov The development of derivatives from this compound is well-suited to this integrated strategy.
Computational Approaches:
Rational and Structure-Based Drug Design: This involves using the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. parssilico.comnumberanalytics.com
Virtual Screening: Computational libraries of compounds can be screened in silico against a target of interest to identify potential hits before committing to laboratory synthesis, saving time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. acs.org These models can predict the activity of novel, unsynthesized derivatives and guide the design of more potent analogues.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of molecules, providing insights into their reactivity and interaction with biological targets. acs.org
Experimental Validation: The predictions from computational models must be validated through rigorous experimental testing. This includes synthesizing the designed compounds and evaluating their activity in in vitro biochemical and cell-based assays, followed by in vivo studies in animal models to assess efficacy and pharmacokinetics. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to rational drug design. nih.govparssilico.com
The application of these integrated methodologies to the this compound scaffold can streamline the discovery process, leading to the more rapid development of optimized drug candidates with improved therapeutic profiles.
Outlook for Rational Drug Design and Development
The this compound scaffold represents a highly promising starting point for rational drug design and development. Its synthetic tractability, coupled with the proven and diverse biological activities of its derivatives, provides a robust platform for creating next-generation therapeutic agents. nih.govmdpi.com
The future of research in this area will likely focus on several key directions:
Lead Optimization: Building on existing knowledge, future efforts will involve fine-tuning the structure of lead compounds to enhance their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). nih.gov This involves systematic modification of the substituents on the quinazoline ring.
Novel Target Exploration: A significant opportunity lies in using derivatives of this compound as chemical probes to explore new biological pathways and identify novel drug targets. This could unlock therapeutic applications beyond the current focus on cancer and infectious diseases.
Precision Medicine: As our understanding of disease biology deepens, there is a growing emphasis on developing targeted therapies for specific patient populations. numberanalytics.com Rational design using the this compound scaffold can contribute to this by generating highly selective inhibitors for targets that are overexpressed or mutated in certain diseases.
Combinatorial Approaches: The effectiveness of these new agents may be enhanced when used in combination with existing drugs. Future studies should explore potential synergies, such as combining a novel p97 inhibitor derived from a quinazoline scaffold with a proteasome inhibitor to treat cancer. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-8-hydroxyquinazoline, and what methodological considerations are critical for optimizing yield?
4-Chloro-8-hydroxyquinazoline is typically synthesized via cyclization of substituted anthranilic acid derivatives or halogenation of preformed quinazoline scaffolds. A key route involves the chlorination of 8-hydroxyquinazoline using POCl₃ or SOCl₂ under reflux conditions . Methodological optimizations include:
- Temperature control : Maintaining reflux temperatures (80–110°C) to prevent side reactions like over-chlorination.
- Solvent selection : Using anhydrous solvents (e.g., toluene or DMF) to avoid hydrolysis of chlorinating agents.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers verify the purity and structural integrity of 4-Chloro-8-hydroxyquinazoline post-synthesis?
Standard analytical workflows include:
- Melting point analysis : Compare observed values (e.g., 165–167°C) with literature data .
- Spectroscopic characterization :
- Elemental analysis : Match calculated vs. experimental C, H, N, and Cl percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
Conflicting data (e.g., unexpected NMR signals or IR absorption bands) may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if single crystals are obtainable). For example, hydrogen bonding in the hydroxyl group can shift NMR peaks, which X-ray diffraction can clarify .
- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental results .
- Controlled experiments : Repeat synthesis under inert atmospheres to exclude oxidative byproducts .
Q. How can researchers design experiments to study the coordination chemistry of 4-Chloro-8-hydroxyquinazoline with transition metals?
The compound’s hydroxyl and nitrogen moieties enable metal chelation. Methodological steps:
- Ligand-to-metal ratio optimization : Titrate metal salts (e.g., Zn²⁺, Cu²⁺) into ligand solutions (in methanol/DMSO) and monitor UV-Vis absorption shifts (e.g., λmax 320 nm → 350 nm upon complexation) .
- Stability constant determination : Use potentiometric titrations (pH 2–12) with a glass electrode to calculate logK values .
- Single-crystal X-ray diffraction : Grow crystals in slow-evaporation setups (e.g., acetonitrile/water) to resolve metal-ligand binding modes .
Q. What advanced techniques are recommended for analyzing intermolecular interactions in 4-Chloro-8-hydroxyquinazoline crystals?
X-ray crystallography is the gold standard. Key parameters to report:
- Unit cell dimensions : Monoclinic systems (e.g., space group P2₁/c) with Z = 4 are common .
- Intermolecular forces : Identify C–H···Cl, π–π stacking (3.5–4.0 Å), and hydrogen bonds (O–H···N, ~2.8 Å) using software like Mercury .
- Thermal analysis : TGA/DSC to assess stability (decomposition >200°C) .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
Adhere to ACS-style reporting:
Q. What are best practices for addressing conflicting biological activity data in studies involving 4-Chloro-8-hydroxyquinazoline derivatives?
- Dose-response curves : Use triplicate experiments with positive/negative controls (e.g., IC₅₀ comparisons).
- Statistical analysis : Apply ANOVA or t-tests (p < 0.05) to assess significance .
- Metadata reporting : Document solvent purity, cell line passage numbers, and incubation times to identify variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
